5-MAPB is classified under the category of psychoactive substances and entactogens. Its chemical structure consists of a benzofuran moiety attached to an N-methylpropan-2-amine group. The compound's CAS number is 1354631-77-8, and it is listed in various chemical databases such as PubChem and ChemSpider . The molecular formula for the free base form is , with a molecular weight of approximately 189.25 g/mol. When in hydrochloride form, its molecular weight increases to 225.71 g/mol .
The synthesis of 5-MAPB typically involves several key steps that can vary based on the desired purity and yield. Common methods include:
These synthetic routes often require strong bases, dehydrating agents, and transition-metal catalysts to achieve efficient cyclization .
The molecular structure of 5-MAPB features a benzofuran ring which is fused with a propan-2-amine side chain. The presence of the nitrogen atom in the amine group contributes to its basicity and potential interactions with biological receptors. The compound can be represented by the following structural formula:
This indicates that the compound contains both aromatic (benzofuran) and aliphatic (propan-2-amine) characteristics, allowing it to interact with various biological targets .
5-MAPB can undergo several significant chemical reactions:
The specific products formed from these reactions depend heavily on the reagents and conditions employed .
Key physical and chemical properties of 5-MAPB include:
These properties indicate that 5-MAPB could be sensitive to heat and should be handled with care .
Due to its structural characteristics and potential psychoactive effects, 5-MAPB has been investigated primarily within the fields of neuroscience and pharmacology. Its applications may include:
1-(Benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) shares a fundamental phenethylamine backbone with 3,4-methylenedioxymethamphetamine (MDMA), featuring a chiral alpha-carbon adjacent to a secondary amine nitrogen. Both compounds possess aromatic ring systems fused with oxygen heterocycles—a benzofuran moiety in 5-MAPB versus a methylenedioxy-benzene ring in MDMA. This structural homology suggests potential similarities in biological activity profiles, particularly regarding monoaminergic neurotransmission modulation [2] [6]. The benzofuran system in 5-MAPB creates a planar bicyclic structure with distinct electronic properties compared to MDMA's flexible methylenedioxy group, potentially influencing receptor binding kinetics and metabolic pathways [5] [10].
Pharmacologically, both compounds function primarily as monoamine-releasing agents rather than reuptake inhibitors. Quantitative autoradiography studies demonstrate that 5-MAPB concentration-dependently displaces the selective dopamine transporter (DAT) ligand [[¹²⁵I]RTI-121] from rat striatal tissue, with 10μM and 30μM concentrations causing 30% and 50% displacement respectively—a potency profile analogous to cocaine in this assay system [2]. Functional characterization using fast cyclic voltammetry in rat accumbens slices reveals that 5-MAPB significantly slows dopamine reuptake following electrical stimulation and induces dopamine efflux via reverse transport, a characteristic feature of amphetamine-type stimulants [2]. Molecular docking studies based on the Drosophila melanogaster dopamine transporter (dDAT) crystal structure (PDB ID: 4XP1) indicate that 5-MAPB occupies a deeply buried binding pocket overlapping with the substrate binding sites for dopamine, amphetamine, and MDMA [2].
Despite structural parallels, critical functional differences emerge in neurotransmitter release profiles. Microdialysis studies in mouse corpus striatum demonstrate that 5-MAPB administration produces significantly greater increases in extracellular serotonin compared to equimolar doses of MDMA [8]. This amplified serotonergic effect correlates with substantially greater hyperthermia and acute lethality in murine models, suggesting a distinct toxicological profile despite similar mechanisms of action [8]. In vitro transporter affinity assessments reveal complex structure-activity relationships: while MDMA shows balanced affinity across monoamine transporters, 5-MAPB exhibits preferential affinity for the serotonin transporter (SERT) over dopamine transporter (DAT) in certain experimental systems, with reported pKi values of 6.30 for DAT and 5.78 for SERT in one study [2], though other investigations using different methodologies report variable selectivity profiles [7].
Table 1: Structural and Pharmacological Comparison of 5-MAPB and MDMA
Characteristic | 5-MAPB | MDMA | Experimental Evidence |
---|---|---|---|
Core Structure | Benzofuran-5-yl | 3,4-Methylenedioxyphenyl | Chemical analysis [5] [10] |
Amine Substitution | N-methyl secondary amine | N-methyl secondary amine | Molecular formula confirmation [5] |
DAT Binding Affinity | Moderate (pKi ≈ 6.30) | Moderate (pKi ≈ 5.62) | Radioligand displacement assays [2] |
SERT Binding Affinity | Moderate-high (pKi ≈ 5.78) | Moderate (pKi ≈ 5.56) | Radioligand displacement assays [2] |
Dopamine Release EC₅₀ | 41 nM | 102 nM | Rat brain synaptosome studies [7] |
Serotonin Release Potency | Significantly higher than MDMA | Reference compound | In vivo microdialysis in mouse striatum [8] |
Molecular Binding Site | Overlaps with dopamine binding pocket | Overlaps with dopamine binding pocket | dDAT molecular docking studies [2] |
Positional isomerism within the benzofuran scaffold significantly influences pharmacological activity through steric and electronic perturbations. 5-MAPB features the aminopropyl side chain attached at the 5-position of the benzofuran ring system, creating a linear molecular configuration that optimizes interactions within monoamine transporter binding pockets. In contrast, the 6-MAPB isomer positions the side chain at the sterically hindered 6-position adjacent to the oxygen bridge, potentially disrupting optimal orientation within target proteins [2] [7]. Molecular dynamics simulations indicate that 5-substitution permits deeper penetration into the transporter vestibule compared to the 6-isomer, resulting in stronger van der Waals contacts and hydrogen bonding networks with conserved residues in the S1 binding site [2].
This subtle positional difference manifests in substantial functional divergence. Radioligand competition assays demonstrate markedly reduced monoamine transporter affinity for 6-MAPB compared to its 5-positional isomer. Specifically, 5-MAPB exhibits approximately 2-5 fold greater potency in displacing [[³H]BTCP] from the DAT and [[³H]imipramine] from SERT [2] [7]. Functional assessments using in vitro release assays corroborate these findings, with 5-MAPB producing significantly greater serotonin and dopamine efflux from presynaptic terminals compared to 6-MAPB at equivalent concentrations [7]. The structural basis for this differential activity appears rooted in the benzofuran ring orientation relative to the transporter's transmembrane helices, where 5-substitution allows optimal π-stacking with aromatic residues in the binding pocket [2].
The importance of substitution patterns extends beyond the 5- versus 6-position distinction. Experimental evaluation of 2-MAPB (substitution at the benzofuran 2-position) reveals an intermediate pharmacological profile between 5-MAPB and MDMA in neurotransmitter release assays, though still less potent than 5-MAPB in elevating striatal serotonin levels [8]. This structure-activity relationship gradient demonstrates how minor positional variations dramatically influence bioactivity, with the 5-position emerging as the optimal attachment site for maximal monoaminergic effects among benzofuran-substituted amphetamines. Computational analyses predict that 5-substitution maximizes molecular complementarity with the transporter's extracellular access pathway while minimizing steric clashes with gate-forming helices [2].
Table 2: Impact of Positional Isomerism on Pharmacological Parameters of MAPB Isomers
Pharmacological Parameter | 5-MAPB | 6-MAPB | 2-MAPB | Experimental System |
---|---|---|---|---|
SERT Binding Affinity | High | Moderate-low | Moderate | Radioligand displacement ([[³H]imipramine]) [7] |
DAT Binding Affinity | Moderate-high | Low | Moderate | Radioligand displacement ([[³H]BTCP]) [7] |
Serotonin Release Efficacy | Maximum effect | Reduced efficacy | Intermediate efficacy | Mouse striatal microdialysis [8] |
Dopamine Release Efficacy | High | Low | Moderate | Rat brain synaptosomes [7] |
Molecular Binding Depth | Deep within transporter vestibule | Shallow binding | Intermediate | Molecular docking simulations [2] |
Transporter Interaction Stability | Stable binding conformation | Reduced stability | Moderate stability | Molecular dynamics simulations [2] |
N-methylation represents a critical structural modification that significantly alters the pharmacological profile of phenethylamine derivatives. Primary amines like 5-APB (5-(2-aminopropyl)benzofuran exhibit distinct target engagement patterns compared to their N-methylated counterparts such as 5-MAPB. The addition of an N-methyl group converts the primary amine into a secondary amine, reducing basicity (pKa ~10.26 for 5-MAPB) while increasing lipophilicity, which collectively influences blood-brain barrier penetration and intracellular distribution [5] [10]. This modification also introduces steric constraints that alter orientation within transporter binding pockets, particularly affecting interactions with aspartate residues in the S1 site known to coordinate amine neurotransmitters [2].
Comparative studies of transporter interactions reveal that N-methylation differentially affects affinity across monoamine transporters. The secondary amine in 5-MAPB enhances SERT binding affinity approximately 2-3 fold compared to the primary amine 5-APB, while producing more modest increases in DAT affinity [2] [7]. This selective enhancement for serotonin transporters over dopamine transporters may contribute to 5-MAPB's characteristic entactogenic profile, which emphasizes serotonergic effects more prominently than dopaminergic stimulation. Molecular modeling suggests that the N-methyl group forms additional hydrophobic contacts with residues in the SERT binding pocket that are absent in DAT, particularly in transmembrane helix 6 [2].
Stereochemical factors interact significantly with N-methylation effects. Enantioselective analyses demonstrate that the S-(+)-enantiomer of 5-MAPB exhibits substantially higher affinity for monoamine transporters than its R-(-)-counterpart, mirroring the stereoselectivity observed with MDMA [6] [7]. For the serotonin transporter specifically, S-(+)-5-MAPB shows approximately 3-fold greater affinity than the racemate (75% S-enantiomer formulation) and nearly 5-fold greater affinity than the pure R-enantiomer [7]. This stereoselectivity likely arises from chiral recognition elements within the transporter binding sites that preferentially accommodate the S-configuration at the alpha-carbon. The combination of N-methylation and optimal stereochemistry produces a molecule with enhanced entactogenic properties compared to non-methylated analogues, as evidenced by user reports describing 5-MAPB as possessing particularly pronounced empathogenic effects [6] [7].
The functional consequence of N-methylation extends beyond initial binding to influence transporter-mediated release mechanisms. Electrophysiological assessments indicate that 5-MAPB produces more robust reverse transport of serotonin through SERT compared to 5-APB, though both compounds share the fundamental release mechanism characteristic of substrate-type releasing agents [2] [7]. This enhanced release efficiency may contribute to the observation that 5-MAPB produces greater increases in extracellular serotonin in microdialysis experiments compared to primary amine benzofurans [8]. Additionally, N-methylation appears to influence off-target receptor interactions, with 5-MAPB demonstrating partial agonist activity at 5-HT₂B receptors—a potential concern for valvulopathy risk—though with lower potency than its primary amine counterpart [7].
Table 3: Impact of N-Methylation and Stereochemistry on Transporter Affinity (Ki in nM)
Compound | SERT Affinity | DAT Affinity | NET Affinity | DAT/SERT Ratio | Experimental System |
---|---|---|---|---|---|
(S)-5-MAPB | 67 | 258 | ND | 0.26 | Human transporters in CHO cells [7] |
75% (S)-5-MAPB | 80 | 632 | ND | 0.13 | Human transporters in CHO cells [7] |
(RS)-5-MAPB | 90 | 459 | ND | 0.20 | Human transporters in CHO cells [7] |
75% (R)-5-MAPB | 122 | 794 | ND | 0.15 | Human transporters in CHO cells [7] |
(R)-5-MAPB | 184 | 1951 | ND | 0.09 | Human transporters in CHO cells [7] |
5-APB | ~300 | ~600 | ND | ~0.50 | Rat brain synaptosomes [2] |
MDMA | 5.56 (pKi) | 5.62 (pKi) | 5.70 (pKi) | Balanced | Radioligand displacement assays [2] |
The benzofuran entactogens demonstrate how strategic structural modifications—particularly aromatic system substitution, side chain position, and amine nitrogen methylation—enable targeted refinement of pharmacological properties. These compounds represent valuable tools for probing structure-activity relationships within monoamine transporters and offer insights for developing novel therapeutic agents targeting serotonergic pathways. Future research should prioritize elucidation of metabolite contributions to in vivo effects and detailed characterization of long-term neuroadaptations following 5-MAPB exposure.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7